4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C5H4IN3O4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the iodination of 1-methyl-5-nitro-1H-pyrazole, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 1-Methyl-5-nitro-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the iodine and nitro groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1354704-33-8 |
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Molecular Formula |
C5H4IN3O4 |
Molecular Weight |
297.01 g/mol |
IUPAC Name |
4-iodo-1-methyl-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4IN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) |
InChI Key |
JBDRKUAXLMZKEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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